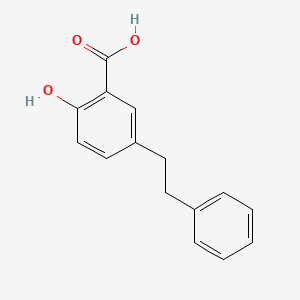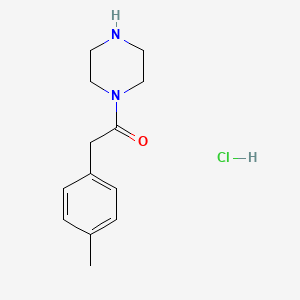
1-(5-Bromo-4-methylthiophen-2-YL)ethanone
Vue d'ensemble
Description
“1-(5-Bromo-4-methylthiophen-2-YL)ethanone” is a chemical compound with the CAS Number: 859199-06-7 . It is an important intermediate in the synthesis of retinoic acid, isotretinoin, and acitretin . It can also be used in organic synthesis and the synthesis of chiral drugs . As an intermediate, it can be used in the production of agrochemicals imidacloprid and acetamiprid, and pharmaceuticals .
Physical And Chemical Properties Analysis
“1-(5-Bromo-4-methylthiophen-2-YL)ethanone” is a powder with a melting point of 67-68 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a related compound, was prepared via bromination, serving as a precursor for various bioactive compounds. It showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, inhibited LPS-stimulated NO generation, and exhibited cytotoxicity against certain cancer cells, making it a candidate for medical research (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Synthesis of Chalcone Analogues
1-(5-Bromo-4-methylthiophen-2-yl)ethanone was used to synthesize α,β-unsaturated ketones, acting as chalcone analogues. This method provides a pathway to create a variety of chalcone analogues, which are significant in pharmaceutical chemistry (Curti, Gellis, & Vanelle, 2007).
Vibrational and UV/Vis Spectroscopic Analysis
The vibrational and electronic properties of 1-(3-methylthiophen-2-yl)ethanone, a similar compound, were studied using density functional theory. This research aids in understanding the molecular structure and reactivity, which is crucial in material science and molecular engineering (Rao et al., 2018).
Synthesis of Thiadiazol Derivatives
The compound was utilized in the synthesis of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, showcasing an interesting reaction mechanism. These derivatives have potential applications in material science and medicinal chemistry (Tahtaci & Aydin, 2019).
Synthesis of Novel Diarylethane
In a study, enantiomerically pure diarylethane was synthesized starting from a bromophenyl ethanone derivative, indicating its utility in the synthesis of complex organic molecules (Zhang et al., 2014).
Antibacterial Agent Synthesis
A derivative of ethanone was synthesized and evaluated for its antibacterial activity, highlighting its potential in developing new antibacterial agents (Chinnayya et al., 2022).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . It’s recommended to refer to the MSDS for complete safety information .
Mécanisme D'action
Target of Action
It is known to be an important intermediate in the synthesis of retinoic acid, isotretinoin, and acitretin . These compounds are involved in various biological processes, including cell growth and differentiation.
Mode of Action
The exact mode of action of 1-(5-Bromo-4-methylthiophen-2-YL)ethanone is not well-documented. As an intermediate, it contributes to the formation of other compounds that have well-defined modes of action. For instance, retinoic acid, one of the compounds that can be synthesized from 1-(5-Bromo-4-methylthiophen-2-YL)ethanone, acts by binding to retinoic acid receptors in the nucleus, which then modulates gene expression .
Biochemical Pathways
1-(5-Bromo-4-methylthiophen-2-YL)ethanone is involved in the synthesis of retinoic acid, isotretinoin, and acitretin . These compounds play crucial roles in various biochemical pathways. For example, retinoic acid is involved in the retinoic acid pathway, which plays a key role in cell growth and differentiation .
Pharmacokinetics
For instance, retinoic acid is well-absorbed and widely distributed in the body, and it is metabolized primarily in the liver .
Result of Action
For instance, retinoic acid can influence cell growth and differentiation .
Action Environment
The action, efficacy, and stability of 1-(5-Bromo-4-methylthiophen-2-YL)ethanone can be influenced by various environmental factors. For instance, storage conditions can affect its stability. It is recommended to store this compound in a dark place, sealed in dry conditions, and under -20°C .
Propriétés
IUPAC Name |
1-(5-bromo-4-methylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZYEQHMHCHZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670319 | |
| Record name | 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methylthiophen-2-YL)ethanone | |
CAS RN |
859199-06-7 | |
| Record name | 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)
![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)
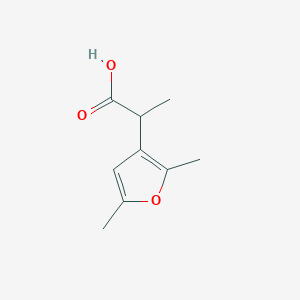
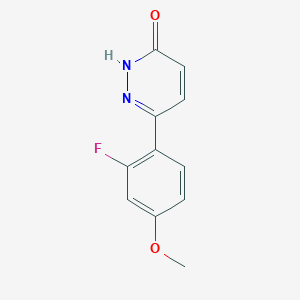
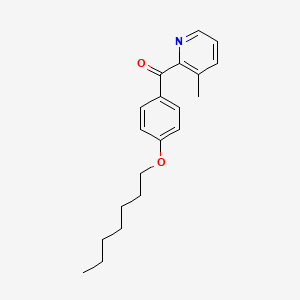
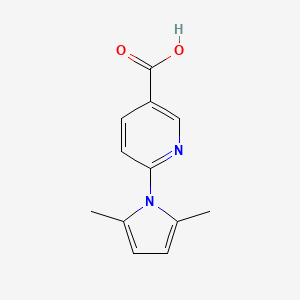
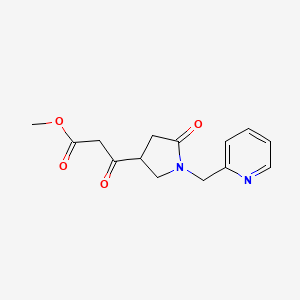
amino}acetic acid dihydrochloride](/img/structure/B1440069.png)
![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)
